molecular formula C10H14ClO2PS3 B14674875 Phosphorodithioic acid, S-(2-(p-chlorophenylthio)ethyl) O,O-dimethyl ester CAS No. 32357-99-6

Phosphorodithioic acid, S-(2-(p-chlorophenylthio)ethyl) O,O-dimethyl ester

Cat. No.: B14674875
CAS No.: 32357-99-6
M. Wt: 328.8 g/mol
InChI Key: VCWSCCLHRXFDOW-UHFFFAOYSA-N
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Description

Phosphorodithioic acid, S-(2-(p-chlorophenylthio)ethyl) O,O-dimethyl ester is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by the presence of a phosphorodithioate group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorodithioic acid, S-(2-(p-chlorophenylthio)ethyl) O,O-dimethyl ester typically involves the reaction of phosphorodithioic acid with a chlorophenylthioethyl derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include dimethyl sulfate and chlorophenylthioethyl chloride.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Phosphorodithioic acid, S-(2-(p-chlorophenylthio)ethyl) O,O-dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ester into corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Phosphorodithioic acid, S-(2-(p-chlorophenylthio)ethyl) O,O-dimethyl ester has several applications in scientific research:

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its therapeutic properties, particularly in the treatment of parasitic infections.

    Industry: Utilized in the formulation of pesticides and herbicides due to its biological activity.

Mechanism of Action

The mechanism of action of Phosphorodithioic acid, S-(2-(p-chlorophenylthio)ethyl) O,O-dimethyl ester involves the inhibition of specific enzymes by binding to their active sites. This binding disrupts normal enzyme function, leading to the desired biological effects. The molecular targets include enzymes involved in metabolic pathways, making this compound effective in various applications.

Comparison with Similar Compounds

Similar Compounds

  • Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester
  • Phosphorodithioic acid, O,O-diethyl ester
  • Phosphorodithioic acid, O-(2,4-dichlorophenyl) O-ethyl S-propyl ester

Uniqueness

Phosphorodithioic acid, S-(2-(p-chlorophenylthio)ethyl) O,O-dimethyl ester is unique due to its specific structural features, such as the p-chlorophenylthioethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in applications where other similar compounds may not be as effective.

Properties

CAS No.

32357-99-6

Molecular Formula

C10H14ClO2PS3

Molecular Weight

328.8 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanylethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C10H14ClO2PS3/c1-12-14(15,13-2)17-8-7-16-10-5-3-9(11)4-6-10/h3-6H,7-8H2,1-2H3

InChI Key

VCWSCCLHRXFDOW-UHFFFAOYSA-N

Canonical SMILES

COP(=S)(OC)SCCSC1=CC=C(C=C1)Cl

Origin of Product

United States

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